molecular formula C8H8Br2O B13682710 4-Bromo-2-(bromomethyl)benzyl alcohol

4-Bromo-2-(bromomethyl)benzyl alcohol

Cat. No.: B13682710
M. Wt: 279.96 g/mol
InChI Key: RBKXFAOYHPRSCW-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)benzyl alcohol is an organic compound characterized by the presence of bromine atoms attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)benzyl alcohol typically involves the bromination of 2-(bromomethyl)benzyl alcohol. This can be achieved through the use of brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzyl alcohol derivatives. The process includes bromination, purification, and crystallization steps to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, silica sulfuric acid, ammonium bromide.

    Substitution: Hydroxide ions, sodium methoxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Oxidation: 4-Bromo-2-(bromomethyl)benzaldehyde.

    Substitution: 4-Bromo-2-(hydroxymethyl)benzyl alcohol.

    Reduction: 4-Bromo-2-methylbenzyl alcohol.

Scientific Research Applications

4-Bromo-2-(bromomethyl)benzyl alcohol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)benzyl alcohol involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. In oxidation reactions, the alcohol group can be converted to aldehydes or carboxylic acids through the transfer of electrons to oxidizing agents .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(bromomethyl)benzyl alcohol is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

[4-bromo-2-(bromomethyl)phenyl]methanol

InChI

InChI=1S/C8H8Br2O/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,11H,4-5H2

InChI Key

RBKXFAOYHPRSCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)CO

Origin of Product

United States

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